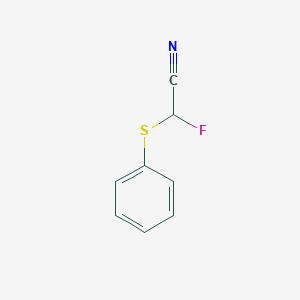

氟代(苯硫基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluoro(phenylthio)acetonitrile is a compound that can be associated with various chemical reactions and properties, particularly in the context of electrochemical processes and polymerization. The studies related to this compound often explore its synthesis, molecular structure, and potential applications in different fields, such as materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to fluoro(phenylthio)acetonitrile, such as methyl(phenylthio)acetate, can be achieved through electrochemical methods. For instance, electrochemical fluorination using tetrabutylammonium fluoride (TBAF) in acetonitrile has been shown to be an effective method for introducing fluorine atoms into the molecule . The process parameters, such as oxidation potential, time, temperature, and the concentration of TBAF and triflic acid, are crucial for the efficiency of fluorination. Optimal conditions have been established to achieve significant yields of the mono-fluorinated product .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds, such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, has been characterized using various spectroscopic techniques and X-ray crystallography. These compounds often crystallize in specific space groups and their structures can be solved using single-crystal X-ray diffraction data . Theoretical calculations, such as DFT, can complement experimental observations to provide a comprehensive understanding of the equilibrium geometry and spectral features of these molecules .

Chemical Reactions Analysis

Fluoro(phenylthio)acetonitrile and its derivatives participate in various chemical reactions. For example, the electrochemical oxidation of p-fluoroanisole in acetonitrile can lead to the formation of poly(paraphenylene) type polymers through coupling reactions of cation radicals . Similarly, the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile can result in cleavage of carbon-sulphur and carbon-fluorine bonds, yielding different products depending on the presence of proton donors .

Physical and Chemical Properties Analysis

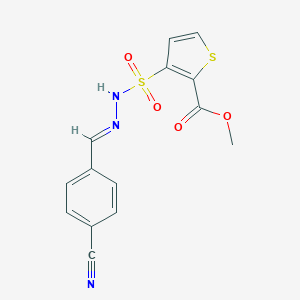

The physical and chemical properties of fluoro(phenylthio)acetonitrile derivatives are diverse and can be tailored through different synthetic approaches. For instance, the electropolymerization of thiophene in acetonitrile containing fluorosulfonic acid leads to self-doped conducting polythiophene films with varying solubility and conductivity based on the degree of sulfonation . Additionally, the photoluminescent properties of polymers derived from p-fluoroanisole have been observed, with emissions in the near-infrared region . The microwave spectrum of fluoro-acetonitrile itself has been studied, revealing structural details and dipole moments that are useful for understanding its behavior in various environments .

科学研究应用

电化学氟化

一个重要的应用是在化合物的电化学氟化和放射性氟化中,其中使用氟代(苯硫基)乙腈衍生物。例如,研究了使用四丁基氟化铵 (TBAF) 在乙腈中对甲基(苯硫基)乙酸盐进行电化学氟化,表明某些条件可以产生具有显着效率的单氟化产物。这种方法因其在合成氟化化合物方面的潜力而值得注意,这些氟化化合物在包括制药和农用化学品在内的各个行业中都很有价值 (Balandeh 等,2017)。

阴离子识别和络合

还使用氟代(苯硫基)乙腈的衍生物进行了阴离子识别和络合的研究。例如,对衍生物在碱性介质中独特的氟阴离子络合的研究突出了这些化合物在开发用于阴离子的灵敏且选择性传感器方面的潜力,这是环境监测和诊断中的一个关键方面 (Kormos 等,2013)。

亲核氟化

已经探索了使用氟代(苯硫基)乙腈的衍生物对芳香族化合物的亲核氟化,提供了一种将氟原子引入有机分子的方法。此类转化在药物化学中对于合成氟化药物分子至关重要,这些分子可以具有增强的药理特性 (He 等,2014)。

材料科学应用

在材料科学中,已经研究了使用氟代(苯硫基)乙腈衍生物合成和表征共聚物。这些研究为开发具有在电子、涂层和功能聚合物中应用潜力的新材料提供了见解 (Wei 等,2006)。

作用机制

Mode of Action

It is known that it can be used in organic synthesis processes for fluorination reactions, thereby introducing a fluorine atom .

Biochemical Pathways

It’s worth noting that the compound can be used as a raw material for fluorinated fungicides, bactericides, and other agricultural chemicals , suggesting that it may interact with biochemical pathways related to these functions.

Action Environment

It’s known that the compound is a liquid at 20°c and has a flash point of 89°C , indicating that temperature could potentially affect its stability.

安全和危害

未来方向

The future directions in the research of Fluoro(phenylthio)acetonitrile involve the development of safer and more efficient methods for its synthesis and use in various chemical reactions . The selective electrochemical fluorination of organic molecules, including Fluoro(phenylthio)acetonitrile, is a promising area of research .

属性

IUPAC Name |

2-fluoro-2-phenylsulfanylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8(6-10)11-7-4-2-1-3-5-7/h1-5,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMSBCYZRBSCPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576064 |

Source

|

| Record name | Fluoro(phenylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130612-84-9 |

Source

|

| Record name | Fluoro(phenylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoro(phenylthio)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)

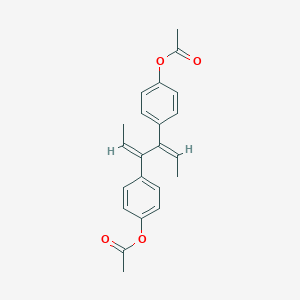

![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)